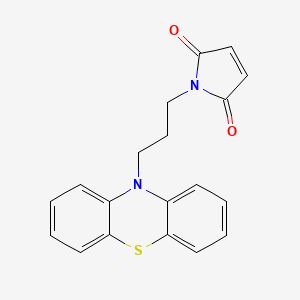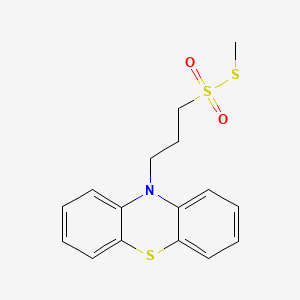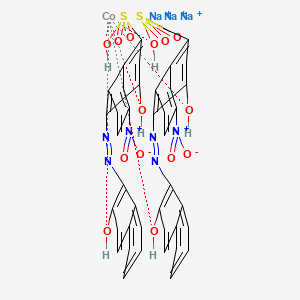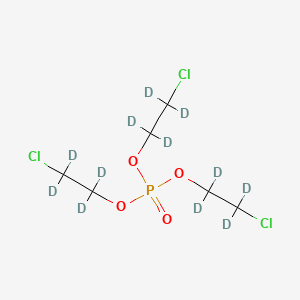
三(2-氯乙基)磷酸酯-d12
描述
Tris(2-chloroethyl)phosphate-d12 is a chemical compound used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers including polyurethanes, polyester resins, and polyacrylates . It is also used in food and beverage testing .
Synthesis Analysis
The synthesis of Tris(2-chloroethyl)phosphate-d12 involves the reaction of nitrogen to drive out the air in the reaction vessel, followed by the introduction of 650 kg of epoxyethane under vacuum. The mixture is then stirred at 45-50 °C for 2-3 hours .Molecular Structure Analysis
The molecular formula of Tris(2-chloroethyl)phosphate-d12 is C6D12Cl3O4P . The molecular weight is 297.56 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The calcium species and basic functional groups on the surface of the compound are highly involved in the adsorption process of Tris(2-chloroethyl)phosphate-d12 .Physical And Chemical Properties Analysis
Tris(2-chloroethyl)phosphate-d12 is a liquid with a boiling point of 192 °C/10 mmHg (lit.) and a density of 1.448 g/mL at 25 °C .科学研究应用
环境科学与污染研究
三(2-氯乙基)磷酸酯-d12 (TCEP-d12) 应用于环境科学领域,尤其是在污染研究方面。 它被用于研究US/Fenton氧化技术在溶液中降解三(2-氯乙基)磷酸酯(TCEP)的反应 . 在优化后的反应条件下,TCEP的降解效率达到了惊人的93.18% .
工业废水处理
TCEP-d12 在建筑材料、纺织品、化工制造和电子产品等多个行业有着广泛的应用,从而导致这些化合物在工业废水中浓度升高 . 对TCEP-d12 的研究有助于有效地了解和处理工业废水 .
毒性评估
TCEP-d12 用于毒性评估。 例如,毒性评估软件工具(T.E.S.T.) 用于TCEP及其中间体的生态毒性评估 .
海洋生物学
在海洋生物学中,TCEP-d12 用于研究污染物对海洋生物的影响。 例如,它已被用于评估轮虫(Brachionus plicatilis)在不同浓度下同时暴露于聚苯乙烯微塑料和TCEP的响应 .
蛋白质磷酸化作用研究
TCEP-d12 被用于研究蛋白质磷酸化作用 . 这有助于理解磷酸化在各种生物过程中的作用 .
酶活性测量
TCEP-d12 被用于酶活性测量 . 这对于理解各种酶在生物过程中的作用至关重要 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
作用机制
Target of Action
Tris(2-chloroethyl)phosphate-d12, a deuterium-labeled compound, primarily targets molecules such as proteins and nucleic acids . It serves as a phosphorylating agent, capable of transferring a phosphate group from one molecule to another .
Mode of Action
Upon binding to its targets, Tris(2-chloroethyl)phosphate-d12 instigates phosphorylation . This process induces structural and functional alterations in these molecules . The phosphorylation event is a key mechanism that regulates the activity of proteins and nucleic acids, thereby influencing various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by Tris(2-chloroethyl)phosphate-d12 is the phosphorylation pathway . Phosphorylation is a critical post-translational modification that regulates protein function. It can activate or deactivate enzymes, alter protein localization, and promote or disrupt protein interactions. Thus, the phosphorylation induced by Tris(2-chloroethyl)phosphate-d12 can have significant downstream effects on various cellular processes.
Result of Action
The result of Tris(2-chloroethyl)phosphate-d12 action is the alteration of the structure and function of its target molecules . By inducing phosphorylation, it can modulate the activity of proteins and nucleic acids, leading to changes in various cellular processes .
安全和危害
生化分析
Biochemical Properties
Tris(2-chloroethyl)phosphate-d12 serves as a phosphorylating agent, exhibiting the capability to transfer a phosphate group from one molecule to another . Upon binding to molecules such as proteins or nucleic acids, Tris(2-chloroethyl)phosphate-d12 instigates phosphorylation, thereby inducing structural and functional alterations in these molecules .
Cellular Effects
The effects of Tris(2-chloroethyl)phosphate-d12 on cells are primarily through its role as a phosphorylating agent. By inducing phosphorylation in proteins and nucleic acids, it can alter their structure and function, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tris(2-chloroethyl)phosphate-d12 involves its ability to transfer a phosphate group to other molecules. This phosphorylation process can lead to significant changes in the structure and function of the target molecules, potentially affecting enzyme activity, binding interactions with other biomolecules, and gene expression .
Temporal Effects in Laboratory Settings
The effects of Tris(2-chloroethyl)phosphate-d12 can change over time in laboratory settings. For instance, it has been observed that the degradation of Tris(2-chloroethyl)phosphate can be achieved in certain conditions
Dosage Effects in Animal Models
The effects of Tris(2-chloroethyl)phosphate-d12 can vary with different dosages in animal models. Subchronic administration of Tris(2-chloroethyl)phosphate has been shown to cause increased liver weight in rats and mice
Metabolic Pathways
Its role as a phosphorylating agent suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in organic solvents , it may interact with various transporters or binding proteins, influencing its localization or accumulation.
属性
IUPAC Name |
tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUQLFOMPYWACS-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
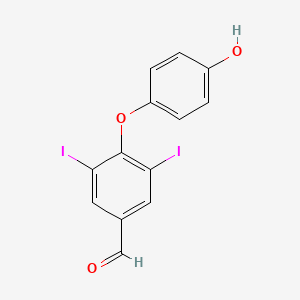

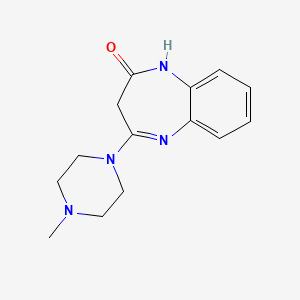

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)
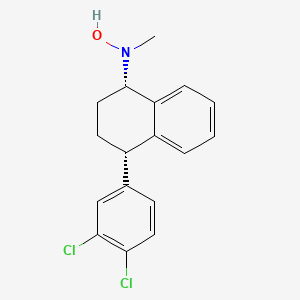

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)

